REACTION_CXSMILES
|
[F:1][C:2]1[CH:27]=[CH:26][C:5]([NH:6][C:7]2[CH:8]=[C:9]3[C:14](=[O:15])O[C:11](=[O:12])[C:10]3=[CH:16][C:17]=2[NH:18][C:19]2[CH:24]=[CH:23][C:22]([F:25])=[CH:21][CH:20]=2)=[CH:4][CH:3]=1.O.C([NH2:31])=O>>[F:25][C:22]1[CH:23]=[CH:24][C:19]([NH:18][C:17]2[CH:16]=[C:10]3[C:11](=[O:12])[NH:31][C:14](=[O:15])[C:9]3=[CH:8][C:7]=2[NH:6][C:5]2[CH:4]=[CH:3][C:2]([F:1])=[CH:27][CH:26]=2)=[CH:20][CH:21]=1
|
Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
is heated at 125°-130° for 5 hours
|
Duration
|
5 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is cooled to 60°
|
Type
|
TEMPERATURE
|
Details
|
This mixture is cooled to 0° for 3 hours
|
Duration
|
3 h
|
Type
|
FILTRATION
|
Details
|
the reddish crystals are filtered off
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
Recrystallization from dichloromethane
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Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(NC=2C=C3C(C(=O)NC3=O)=CC2NC2=CC=C(C=C2)F)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |